molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9

1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene

Cat. No. B049315
M. Wt: 340.3 g/mol
InChI Key: ARQZZHQIJJMAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is a fluorinated pyrene derivative that has gained significant attention in scientific research due to its unique properties. This compound is often used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is not fully understood. However, it is believed to interact with DNA and other biomolecules, leading to changes in their structure and function.

Biochemical And Physiological Effects

Studies have shown that 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene can induce DNA damage and apoptosis in cells. It has also been shown to affect the activity of various enzymes and proteins involved in cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is its fluorescent properties, which make it useful as a probe in various experiments. However, its toxicity and potential side effects on cells and organisms limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene. One possible area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on cells and organisms.

Synthesis Methods

The synthesis of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene involves several steps, including the reaction of pyrene with 3-bromopropanol in the presence of a base to form a 3-bromopropylpyrene intermediate. This intermediate is then reacted with methylphosphonic acid fluoride to form the final product.

Scientific Research Applications

1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene has been extensively studied for its potential applications in various scientific fields. For instance, it has been used as a fluorescent probe in the detection of DNA damage and repair mechanisms. It has also been used in the development of biosensors for the detection of specific biomolecules.

properties

CAS RN

114942-11-9

Product Name

1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene

Molecular Formula

C20H18FO2P

Molecular Weight

340.3 g/mol

IUPAC Name

1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene

InChI

InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3

InChI Key

ARQZZHQIJJMAQX-UHFFFAOYSA-N

SMILES

CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F

Canonical SMILES

CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F

synonyms

4-(1-pyrenyl)propyl methylphosphonofluoridate
PyPMPF
pyrenepropylmethylphosphonofluoridate

Origin of Product

United States

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